molecular formula C15H13IO3 B454992 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438221-75-1

3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B454992
CAS No.: 438221-75-1
M. Wt: 368.17g/mol
InChI Key: QAVPZAFVHDMJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Biological Activity

3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13IO3C_{15}H_{13}IO_3 with a molecular weight of approximately 368.17 g/mol. The compound features a methoxy group and an iodobenzene moiety, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the aldehyde group allows for oxidation and reduction reactions, which can modify its biological interactions.

Key Mechanisms:

  • Oxidation : The aldehyde can be oxidized to form carboxylic acids, potentially altering its activity.
  • Reduction : It can be reduced to alcohols, impacting its solubility and reactivity.
  • Substitution Reactions : The iodophenoxy group can participate in nucleophilic substitutions, leading to the formation of diverse derivatives with varying biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds similar to this compound possess significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values ranging from 1.2 to 5.3 μM against MCF-7 breast cancer cells, indicating potent anticancer properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported between 80 μg/mL to 300 μg/mL. This suggests potential applications in treating bacterial infections .

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various assays such as DPPH scavenging and β-carotene bleaching tests. Results indicate moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological effects of related compounds:

  • Antiproliferative Effects : A study on methoxy-substituted benzimidazole derivatives demonstrated that modifications at the 4-position significantly influenced their anticancer activity, with some compounds showing selective cytotoxicity towards cancer cells without affecting normal cells .
  • Antimicrobial Efficacy : Research on essential oils containing similar phenolic compounds indicated broad-spectrum antimicrobial activity, reinforcing the potential for developing new antimicrobial agents based on this structure .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of methoxybenzaldehyde derivatives have revealed that specific substitutions enhance biological activity, guiding future synthetic efforts to optimize efficacy against targeted diseases .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-71.2 - 5.3 μM
AntimicrobialVarious Bacteria80 - 300 μg/mL
AntioxidantDPPH AssayIC50 = 8.56 ± 0.14 mg/mL

Properties

IUPAC Name

3-[(4-iodophenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVPZAFVHDMJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.